Home > Products > Screening Compounds P30008 > (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone - 1040639-45-9

(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Catalog Number: EVT-3535430
CAS Number: 1040639-45-9
Molecular Formula: C22H20F2N4O2
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound demonstrated higher anticancer activity against MCF-7 and MDA-MB231 human breast cancer cell lines compared to the reference drug. []
  • Relevance: This compound shares a similar scaffold with (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, particularly the presence of the 2,6-difluorophenyl and methanone moieties. Both compounds also feature a nitrogen-containing heterocycle linked to the methanone group through a piperazine or 3,4-dihydroisoquinoline ring. This structural similarity suggests potential anticancer properties for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound exhibited greater efficacy against the tested cancer cell lines than the reference drug erlotinib. []
  • Relevance: Similar to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound possesses a methanone group connected to a nitrogen-containing heterocycle (imidazo[1,2-a]pyridine) via a 3,4-dihydroisoquinoline ring. The shared structural features, including the methoxy substituents, suggest potential anticancer properties for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: This compound exhibited significant potency in inhibiting the tyrosine kinase EGFR, exceeding the potency of erlotinib. []
  • Relevance: This compound shares the core structure of a methanone group linked to a nitrogen-containing heterocycle (imidazo[1,2-a]pyridine) via a 3,4-dihydroisoquinoline ring with (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The shared structural motifs suggest that (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might also exhibit inhibitory activity against EGFR. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displayed higher activity against tested cancer cell lines compared to erlotinib. []
  • Relevance: While lacking the methanone moiety, this compound shares the 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline structure with other potent compounds listed here. This structural similarity to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, particularly the imidazo[1,2-a]pyridine and substituted phenyl rings, suggests potential anticancer properties for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound showed remarkable potency in inhibiting the tyrosine kinase EGFR, surpassing the potency of erlotinib. []
  • Relevance: This compound features the 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline scaffold, linking it structurally to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The presence of the imidazo[1,2-a]pyridine and substituted phenyl groups, common to both compounds, suggests potential anticancer properties and EGFR inhibitory activity for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited impressive potency in inhibiting the tyrosine kinase EGFR, comparable to the potency of erlotinib. []
  • Relevance: Similar to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound contains a 4-methoxyphenyl group attached to a sulfonyl moiety. The shared 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline structure, particularly the presence of the imidazo[1,2-a]pyridine and methoxy-substituted phenyl rings, suggests that (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might possess anticancer properties and inhibitory activity against EGFR. []
  • Compound Description: ST91 is an α2-adrenergic receptor (α2AR) agonist that demonstrates antinociceptive effects and synergy with opioids. It exhibits a unique pharmacological profile, activating both α2AAR and non-α2AAR subtypes. This characteristic makes ST91 potentially advantageous in pain management as it reduces reliance on the α2AAR subtype associated with sedation, a common side effect of α2AR agonists. [, ]
  • Relevance: While not structurally identical, ST91 shares a pharmacological connection with (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The research papers highlight the role of specific structural motifs, like the 2,6-disubstituted phenyl ring and its influence on receptor binding and subtype selectivity. [, ] The presence of a 2,6-difluorophenyl group in (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone suggests it might interact with similar biological targets, potentially exhibiting antinociceptive or analgesic properties. Further investigation is needed to confirm any shared pharmacological activities.
Overview

The compound (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that features a unique combination of functional groups and structural motifs. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in drug development due to its bioactive properties.

Classification

This compound belongs to the class of organic compounds known as ketones, specifically aryl ketones, due to the presence of a carbonyl group (C=O) bonded to an aromatic ring. Additionally, it contains piperazine and pyridazine moieties, which are often associated with pharmacological activity.

Synthesis Analysis

Methods

The synthesis of (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves several synthetic steps that can include:

  1. Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
  2. Introduction of the 4-Methoxyphenyl Group: This may involve substitution reactions where the 4-methoxyphenyl group is introduced onto the pyridazine ring.
  3. Formation of the Piperazine Moiety: The piperazine ring can be synthesized separately and then linked to the pyridazine structure.
  4. Final Ketone Formation: The final step involves introducing the difluorophenyl group and forming the ketone through acylation reactions.

Technical Details

The synthesis may require specific conditions such as temperature control, use of solvents like ethanol or dichloromethane, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can be described as follows:

  • Core Structure: The compound features a central ketone group attached to a piperazine ring and a pyridazine system.
  • Substituents: The 2,6-difluorophenyl and 4-methoxyphenyl groups are positioned strategically to influence the compound's biological activity.

Data

The molecular formula is C22H23F2N3OC_{22}H_{23}F_2N_3O, with a molecular weight of approximately 399.44 g/mol. The InChI key for this compound is provided in chemical databases for precise identification.

Chemical Reactions Analysis

Reactions

This compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The fluorine atoms on the difluorophenyl group can be replaced by nucleophiles in suitable conditions.
  2. Oxidation and Reduction: Depending on the substituents present, oxidation or reduction reactions can modify the functional groups.
  3. Acylation Reactions: The carbonyl group can undergo further acylation to form more complex derivatives.

Technical Details

The specific reaction conditions (e.g., temperature, catalysts) will depend on the desired transformation and should be optimized for yield and selectivity.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. Given its structural features:

  • Receptor Binding: The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets, influencing signal transduction pathways.
  • Inhibition Mechanisms: If developed as a drug candidate, it could act as an inhibitor for specific enzymes involved in disease processes, such as acetylcholinesterase in neurodegenerative diseases.

Data

Studies may reveal binding affinities and inhibitory constants (IC50 values) that characterize its pharmacological potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Scientific Uses

  1. Medicinal Chemistry: As a potential drug candidate targeting neurological disorders due to its ability to interact with neurotransmitter systems.
  2. Chemical Biology: Used in studies exploring enzyme inhibition mechanisms or receptor interactions.
  3. Material Science: Its unique structural properties could lead to applications in developing new materials or agrochemicals.

Properties

CAS Number

1040639-45-9

Product Name

(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H20F2N4O2/c1-30-16-7-5-15(6-8-16)19-9-10-20(26-25-19)27-11-13-28(14-12-27)22(29)21-17(23)3-2-4-18(21)24/h2-10H,11-14H2,1H3

InChI Key

LPDPIICLUJKRQI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.